Isocytosine

Beschreibung

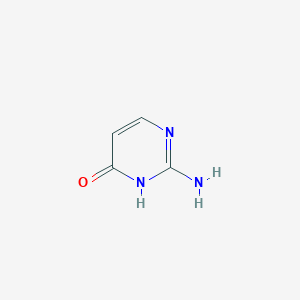

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic stability of isocytosine tautomers

Title: Thermodynamic Stability and Tautomeric Equilibrium of Isocytosine: A Technical Guide for Synthetic Biology and Drug Discovery

Executive Summary

Isocytosine (2-aminopyrimidin-4(3H)-one) represents a cornerstone in the development of expanded genetic alphabets (e.g., Hachimoji DNA) and a critical scaffold in medicinal chemistry.[1] Unlike canonical cytosine, isocytosine (iC) exhibits a delicate thermodynamic equilibrium between two dominant keto-amino tautomers: the N1-H (1,2-dihydro) and N3-H (2,3-dihydro) forms. This guide provides a rigorous analysis of the thermodynamic drivers governing this equilibrium, detailed computational and experimental protocols for tautomer identification, and the implications for non-canonical base pairing.

The Tautomeric Landscape: Structural Definitions

The biological utility of isocytosine is dictated by its hydrogen bond (H-bond) donor/acceptor pattern, which switches based on the protonation site on the pyrimidine ring.

| Tautomer | IUPAC Designation | Structure | H-Bond Pattern (Top-Down) | Stability (Aqueous) |

| Tautomer A | 2-amino-1H-pyrimidin-4-one | N1-H | Acceptor-Acceptor-Donor (AAD ) | ~50% (Co-dominant) |

| Tautomer B | 2-amino-3H-pyrimidin-4-one | N3-H | Donor-Donor-Acceptor (DDA ) | ~50% (Co-dominant) |

| Tautomer C | 2-aminopyrimidin-4-ol | Enol | Varies | < 1% (High Energy) |

Note: The "Top-Down" pattern refers to the functional groups at positions 4 (C=O), 3 (N), and 2 (exocyclic NH2).

Visualizing the Equilibrium

The following diagram illustrates the proton transfer pathways and the associated energetic barriers.

Caption: Fig 1. Isocytosine tautomeric equilibrium. In aqueous solution, N1-H and N3-H exist in a near 1:1 ratio, unlike canonical bases which strongly favor one form.

Thermodynamic Drivers

Gas Phase vs. Solvation

-

Gas Phase: Intramolecular interactions dominate. The N1-H form is typically the global minimum due to minimal steric repulsion between the exocyclic amine and the adjacent carbonyl. However, the energy difference (

) between N1-H and N3-H is often < 2 kcal/mol, making both accessible. -

Aqueous Solution: The high dielectric constant of water (

) stabilizes species with larger dipole moments. The N1-H tautomer generally possesses a higher dipole moment than the N3-H form, but specific hydrogen bonding with water molecules can shift the equilibrium.-

Critical Insight: In solid-state crystallography, iC forms a 1:1 hydrogen-bonded dimer consisting of one N1-H molecule paired with one N3-H molecule, perfectly satisfying the AAD-DDA complementarity.

-

Substituent Effects

Substitutions at the C5 or C6 positions can lock the tautomer:

-

Electron-withdrawing groups (e.g., 5-fluoro): Increase the acidity of ring nitrogens, potentially lowering the barrier for proton transfer.

-

Methylation: N-methylation (e.g., iso-5-methylcytosine) is a common strategy in drug design to "freeze" the tautomer in the desired AAD or DDA state for specific receptor binding.

Computational Protocol (DFT)

To predict the dominant tautomer for a specific derivative, use the following Density Functional Theory (DFT) workflow. This protocol ensures self-validation through frequency analysis.

Workflow Diagram

Caption: Fig 2. Standard DFT workflow for tautomer stability prediction. The inclusion of Dispersion (D3) is critical for stacking interactions.

Step-by-Step Methodology

-

Software: Gaussian 16, ORCA, or equivalent.

-

Functional/Basis Set: Use B3LYP-D3(BJ)/6-311++G(d,p) .

-

Why? The diffuse functions (++G) are essential for describing the lone pairs on oxygen and nitrogen involved in H-bonding. The D3 dispersion correction accounts for weak non-covalent interactions.

-

-

Solvation Model: Use the SMD (Solvation Model based on Density) rather than standard PCM, as SMD is parameterized for

accuracy. -

Calculation:

-

Calculate

. -

Compute relative populations (

) using the Boltzmann equation:

-

Experimental Validation Protocols

Theoretical predictions must be validated. The two most robust methods are Variable Temperature NMR and Matrix Isolation IR.

Protocol A: Variable Temperature (VT) NMR

Objective: Distinguish N1-H and N3-H based on exchange rates and chemical shifts.

-

Solvent Selection: Use a polar aprotic solvent (DMSO-

) to slow down proton exchange, or a mixture of H -

Acquisition:

-

Cool sample to -50°C (if in organic solvent) to freeze the tautomeric equilibrium.

-

Observe the region 10–13 ppm.

-

-

Interpretation:

-

N1-H: Typically appears downfield (~11-12 ppm) and may show coupling to C2/C6 in HMBC.

-

N3-H: Distinct shift; often broader due to faster exchange if water is present.

-

C-13 NMR: The Carbonyl (C4) shift is highly sensitive to the adjacent protonation state (N3-H vs N3-lone pair).

-

Protocol B: Matrix Isolation FTIR

Objective: "Trap" gas-phase tautomers to verify intrinsic stability without solvent interference.

-

Sublimation: Sublime isocytosine at ~150°C under high vacuum.

-

Deposition: Co-deposit with Argon gas onto a CsI window at 10–15 K.

-

Spectroscopy: Record FTIR spectra.

-

Marker Bands:

-

C=O Stretch: ~1700 cm⁻¹ (Keto forms).

-

O-H Stretch: ~3500 cm⁻¹ (Enol forms - usually absent).

-

Fingerprint: Compare experimental spectra with DFT-calculated harmonic frequencies (scaled by 0.96) to assign N1-H vs N3-H bands.

-

Strategic Applications: The iC-iG Base Pair

In synthetic biology (e.g., Hachimoji DNA), isocytosine (iC) is paired with isoguanine (iG). The fidelity of this "third base pair" relies entirely on thermodynamic stability.

The Pairing Logic

For a stable Watson-Crick-like geometry, the tautomers must be complementary:

-

Isocytosine (N1-H form) presents: A-A-D (Acceptor-Acceptor-Donor).

-

Isoguanine (N3-H form) presents: D-D-A (Donor-Donor-Acceptor).

If isocytosine tautomerizes to the N3-H form, it presents D-D-A, creating a mismatch (DDA-DDA repulsion) with isoguanine, leading to polymerase stalling or mutation.

Caption: Fig 3. The iC-iG pairing logic.[2] Stability depends on iC maintaining the N1-H tautomer.

References

-

Tautomerism of Isocytosine and Isoguanine

- Title: Tautomerism of Guanine Analogues and their role in Hachimoji DNA.

- Source: National Institutes of Health (PMC) / Molecules.

-

URL:[Link]

-

DFT Studies on Cytosine/Isocytosine Tautomers

-

Experimental Identification (NMR/IR)

- Title: Complex formation of isocytosine tautomers with PdII and PtII.

- Source: PubMed / Inorg Chem.

-

URL:[Link]

-

Base Pairing Thermodynamics

- Title: On the nature of the triple hydrogen bond in the cytosine-guanine base pair and its role in tautomerism.

- Source: Indian Academy of Sciences.

-

URL:[Link]

Sources

An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2-Aminouracil

This guide provides a comprehensive technical overview of the essential physical and chemical properties of 2-aminouracil, also known as isocytosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics that govern the behavior of this important pyrimidine derivative. From its fundamental properties to detailed experimental protocols for their determination, this guide offers a foundational understanding critical for its application in medicinal chemistry and materials science.

Introduction: The Significance of 2-Aminouracil

2-Aminouracil (Isocytosine) is a pyrimidine base and an isomer of cytosine, a fundamental component of nucleic acids.[1] Its structure, featuring both hydrogen bond donors and acceptors, makes it a molecule of significant interest in the study of nucleic acid base pairing, metal complex binding, hydrogen bonding, tautomerism, and proton transfer effects.[1][2] As a key intermediate in the synthesis of various pyrimidine compounds, the skeleton of 2-aminouracil is found in the molecular structure of many therapeutic agents, including antiviral and anti-tumor drugs.[2] A thorough understanding of its physical properties and solubility is therefore paramount for its effective utilization in research and development.

Core Physicochemical Properties

The utility of 2-aminouracil in various applications is fundamentally dictated by its physical and chemical properties. These parameters influence its reactivity, bioavailability, and formulation characteristics.

General and Physical Properties

A summary of the key physical properties of 2-aminouracil is presented in Table 1. This data provides a snapshot of its fundamental characteristics.

| Property | Value | Source |

| IUPAC Name | 2-Amino-3H-pyrimidin-4-one | [1] |

| Synonyms | Isocytosine, 2-amino-4-hydroxypyrimidine | [1][2] |

| CAS Number | 108-53-2 | [1][2] |

| Molecular Formula | C₄H₅N₃O | [1][2][3] |

| Molar Mass | 111.10 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 275 °C | [2] |

| Boiling Point | 252.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 9.59 ± 0.40 (Predicted) | [2] |

Expert Insight: The high melting point of 2-aminouracil is indicative of a stable crystalline lattice structure, likely due to strong intermolecular hydrogen bonding between the amino and carbonyl groups of adjacent molecules. This has significant implications for its solubility, as more energy is required to overcome these lattice forces.

Spectroscopic Profile

| Spectroscopy | Expected Characteristics for 2-Aminouracil |

| FT-IR (KBr, cm⁻¹) | Expect characteristic bands for N-H stretching vibrations from the amine and uracil moiety, and C=O stretching vibrations. |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the amine protons and the ring protons are expected. The chemical shifts will be influenced by the electron-donating amino group. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbonyl carbon and the carbons of the pyrimidine ring are anticipated. |

| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z 111 would confirm the molecular weight. |

Solubility Profile: A Critical Parameter

The solubility of a compound is a critical determinant of its biological activity and its suitability for various formulation strategies. The solubility of 2-aminouracil is influenced by the solvent system and the pH of the medium.

Solubility in Various Solvents

2-aminouracil exhibits varied solubility depending on the polarity and hydrogen bonding capabilities of the solvent.

| Solvent | Solubility | Reference |

| Hot Water | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Soluble (Slightly) | [2] |

| Acetic Acid (AcOH) | Soluble | [2] |

| Acetonitrile | Slightly soluble | [4] |

| Water | Slightly soluble | [4] |

Causality Behind Solubility: The solubility in polar aprotic solvents like DMF and DMSO, as well as in hot water and acetic acid, can be attributed to the ability of these solvents to form hydrogen bonds with the amino and carbonyl groups of 2-aminouracil, thereby disrupting the crystal lattice.[2] Its limited solubility in cold water is a direct consequence of the strong intermolecular forces in its solid state.

pH-Dependent Solubility

As a weak base, the solubility of 2-aminouracil is expected to be significantly influenced by pH. The amino group can be protonated at acidic pH, forming a more soluble salt. Conversely, in alkaline conditions, the uracil ring can be deprotonated, which may also affect solubility. A graphical representation of this relationship is essential for understanding its behavior in biological systems and for designing appropriate formulation strategies.

Caption: pH-dependent solubility of 2-aminouracil.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for quality control and for building a reliable dataset for computational modeling and drug development.

Protocol for Melting Point Determination

The capillary method is a standard and accessible technique for determining the melting point of a crystalline solid.[5][6][7]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.[5] Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C), while impurities can lead to a depressed and broader melting range.[6]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the 2-aminouracil sample is completely dry and finely powdered.[5]

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7][8]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[5]

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.[6]

-

Controlled Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Observe the sample through the viewing lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a transparent liquid (the end of the melting range).[8]

-

Recording: Record the melting point range.[8] If decomposition is observed (darkening of the sample), note the temperature and indicate it with a "d".[8]

Caption: Workflow for melting point determination.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of 2-aminouracil to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[9]

-

Phase Separation: Separate the saturated solution from the excess solid. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm) or by centrifugation.[10]

-

Quantification: Accurately dilute the saturated solution and determine the concentration of 2-aminouracil using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Shake-flask method for solubility determination.

Conclusion

The physical properties and solubility profile of 2-aminouracil are fundamental to its application in medicinal chemistry, chemical biology, and materials science. Its high melting point and variable solubility necessitate careful consideration during experimental design and formulation development. The protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this important molecule, enabling researchers to unlock its full potential.

References

-

2-Aminouracil - ChemBK. (2024-04-10). Available from: [Link]

-

Measuring the Melting Point - Westlab Canada. (2023-05-08). Available from: [Link]

-

Melting point determination - SSERC. Available from: [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025-08-20). Available from: [Link]

-

Melting point determination. Available from: [Link]

-

Melting point determination | Edisco. Available from: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019-02-14). Available from: [Link]

-

Isocytosine - Wikipedia. Available from: [Link]

-

Isocytosine | C4H5N3O | CID 66950 - PubChem - NIH. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]

Sources

- 1. Isocytosine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. edisco.it [edisco.it]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

Electronic Structure Analysis of Isocytosine Rings: A Technical Guide for Molecular Design

Executive Summary

Isocytosine (2-aminopyrimidin-4(3H)-one) represents a critical structural singularity in medicinal and supramolecular chemistry. Unlike its canonical isomer cytosine, isocytosine presents a unique proton-transfer landscape that allows it to function as a versatile scaffold for quadruple hydrogen-bonding arrays and ATP-competitive kinase inhibitors .

This guide provides a rigorous electronic structure analysis workflow. It moves beyond standard characterization to explore the tautomeric equilibria, frontier molecular orbital (FMO) topology, and non-covalent interaction (NCI) profiles that drive isocytosine’s utility in drug development and materials science.

Part 1: The Tautomeric Landscape & Energetics

The electronic behavior of isocytosine is defined by its tautomeric fluidity. Unlike standard heterocycles that may lock into a single dominant form, isocytosine exists in a delicate equilibrium sensitive to environmental polarity.

The Three Principal Species

-

Keto-N1H (Isocytosine-1): The global minimum in the gas phase. Characterized by a localized double bond at C3=N4.

-

Keto-N3H (Isocytosine-3): Often the dominant form in polar solvents and solid-state lattices due to enhanced dipole stabilization.

-

Enol form (2-amino-4-hydroxypyrimidine): Generally higher energy in the ground state but critical for excited-state proton transfer (ESPT) mechanisms and specific catalytic binding pockets.

Why This Matters: In kinase inhibitor design, the specific tautomer determines the hydrogen bond donor/acceptor (D/A) pattern. A mismatch between the simulated tautomer and the bioactive conformation leads to erroneous binding free energy calculations (

Part 2: Computational Methodology (The Protocol)

To accurately model isocytosine derivatives, one cannot rely on default force fields. The following DFT (Density Functional Theory) protocol ensures electronic accuracy and self-validation.

Step-by-Step Workflow

Step 1: Conformational Sampling

-

Action: Perform a stochastic conformational search (Monte Carlo/MMFF94) to identify local minima.

-

Rationale: Isocytosine substituents often possess rotatable bonds that affect the intramolecular H-bond network.

Step 2: Geometry Optimization (Gas Phase)

-

Method: DFT with

B97X-D or M06-2X . -

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Causality: Standard functionals (B3LYP) fail to account for dispersion forces critical in

-stacking interactions common in DNA/RNA base pairing. The "++" diffuse functions are mandatory to describe the lone pair electrons on the exocyclic amine and carbonyl oxygen.

Step 3: Vibrational Frequency Analysis (Validation)

-

Action: Calculate Hessian matrices.

-

Success Criterion: Zero imaginary frequencies for ground states; exactly one for transition states (TS).

-

Descriptor: Extract Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy.

Step 4: Solvation Modeling

-

Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Causality: The N1H

N3H equilibrium shifts dramatically from vacuum (

Step 5: Topological Analysis

-

Method: NBO (Natural Bond Orbital) 7.0 analysis.

-

Target: Second-order perturbation theory energies (

) to quantify

Visualization of the Workflow

Figure 1: The self-validating computational workflow for analyzing isocytosine electronic structure, ensuring convergence and environmental accuracy.

Part 3: Electronic Descriptors & Topology

The utility of isocytosine in supramolecular chemistry (e.g., UPy polymers) relies on its ability to form quadruple hydrogen bonds. This is governed by the electronic density at the donor/acceptor sites.

Quantitative Data: Tautomeric Comparison

The following table summarizes the electronic properties of the two dominant tautomers calculated at the M06-2X/6-311++G(d,p) level (Solvent: Water).

| Property | Keto-N1H Form | Keto-N3H Form | Mechanistic Implication |

| Relative Energy ( | +1.2 kcal/mol | 0.0 kcal/mol | N3H is often the bioactive species in aqueous environments. |

| Dipole Moment ( | 6.4 Debye | 8.1 Debye | Higher polarity of N3H drives solubility and crystal packing. |

| HOMO Energy | -6.82 eV | -6.55 eV | N3H is more susceptible to electrophilic attack (softer nucleophile). |

| H-Bond Motif | D-D-A | D-A-D | Determines compatibility with kinase hinge regions (e.g., AXL, CK2). |

| NBO | 45 kcal/mol | 52 kcal/mol | Stronger resonance stabilization in N3H form. |

NBO Analysis & Aromaticity

Natural Bond Orbital (NBO) analysis reveals that isocytosine is not fully aromatic in the classical benzene sense.

-

Lone Pair Delocalization: The lone pair on the exocyclic amine (

) donates significantly into the ring -

Hyperconjugation: In the N3H tautomer, the N1 lone pair interaction with the C2=O antibond (

) is a major stabilizing force, often exceeding 50 kcal/mol. This explains the shortened N1-C2 bond length observed in X-ray crystallography.

Part 4: Applications in Drug Discovery & Supramolecular Chemistry

Kinase Inhibition (The ATP Mimic)

Isocytosine scaffolds (often embedded in pyrazolo[3,4-d]pyrimidines) function as bioisosteres of the adenine ring in ATP.[1]

-

Mechanism: They bind to the "hinge region" of kinases (e.g., AXL, CK2).

-

Design Rule: The N1 position often requires an alkyl or aryl substituent to block tautomerization and force the molecule into the N3-H acceptor mode, ensuring complementarity with the kinase backbone NH residues.

Supramolecular Quadruple Bonding

Isocytosine derivatives can dimerize via a self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) array, particularly when fused with ureido groups (Ureidopyrimidinone, UPy).

-

Strength: The association constant (

) can exceed -

Electronic Origin: Secondary electrostatic interactions (SEI) between diagonal dipoles significantly enhance the bond strength beyond simple H-bond summation.

Proton Transfer Pathway Visualization

Figure 2: The proton transfer pathway illustrating the shift from the gas-phase N1-H form to the reactive N3-H form required for supramolecular assembly.

References

-

RSC Publishing. (2010). Cytosine modules in quadruple hydrogen bonded arrays. New Journal of Chemistry.[2]

-

National Institutes of Health (NIH). (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.[3] PubMed Central.

-

RSC Publishing. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations.[4] Physical Chemistry Chemical Physics.[5]

-

National Institutes of Health (NIH). (2010). Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate.[6] Acta Crystallographica.[6]

-

MDPI. (2020). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Pharmaceuticals.[7]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cytosine modules in quadruple hydrogen bonded arrays - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Supramolecular hydrogen-bonded networks in cytosinium nicotinate monohydrate and cytosinium isonicotinate cytosine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of Isocytosine (2-Aminouracil) from Guanidine

Abstract & Strategic Overview

Isocytosine (2-amino-4-hydroxypyrimidine) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antiviral agents, sulfanilyl derivatives, and novel peptide nucleic acids (PNA).[1] While modern industrial routes often utilize ethyl formate/acetate condensations to maximize yield, the Malic Acid-Guanidine Route remains the fundamental benchmark for laboratory-scale synthesis due to the ready availability of reagents and the atom-economical generation of the C3-synthon in situ.

This application note details a rigorous protocol for the Pechmann-type synthesis of isocytosine. Unlike standard textbook descriptions, this guide focuses on the critical handling of fuming sulfuric acid (oleum) , the management of carbon monoxide evolution, and the thermodynamic control required to prevent regio-isomeric impurities.

Core Reaction Logic

The synthesis relies on a "masked" aldehyde. Malic acid, stable at room temperature, is decarbonylated by oleum to generate formylacetic acid in situ. This transient species immediately condenses with guanidine to close the pyrimidine ring.

Key Mechanistic Steps:

-

Acidolysis: Malic acid

Formylacetic acid + CO + H₂O (mediated by Oleum). -

Condensation: Formylacetic acid + Guanidine

Isocytosine + 2H₂O.

Safety Prerequisites (Critical)

WARNING: This protocol employs Oleum (Fuming Sulfuric Acid) and generates Carbon Monoxide (CO) .

| Hazard | Risk Description | Mitigation Protocol |

| Oleum (20% free SO₃) | Extremely corrosive; reacts violently with water; causes severe skin/eye burns.[2] | Use butyl rubber gloves + face shield. NEVER add water to oleum. Keep solid sodium carbonate nearby for dry neutralization of spills. |

| Carbon Monoxide | Colorless, odorless, toxic gas evolved during malic acid addition. | Work strictly in a high-flow fume hood. Ensure hood sash is at the lowest working position.[3] |

| Exotherm | Mixing guanidine salts with oleum releases significant heat. | Use an ice-salt bath (-10°C). Control addition rate to keep internal temp <10°C during mixing. |

Reagents & Equipment

Reagents:

-

Guanidine Nitrate (CAS: 506-93-4): >98% purity. Note: Nitrate is preferred over carbonate to reduce foaming.

-

L-Malic Acid (CAS: 97-67-6) or DL-Malic Acid: >99%, dry powder.

-

Oleum (Fuming Sulfuric Acid): 20% free SO₃.[2]

-

Ammonium Hydroxide (28-30%) or Sodium Hydroxide (50% w/w).

-

Ethanol (95%) for washing.

Equipment:

-

3-Neck Round Bottom Flask (RBF) with Claisen adapter.

-

Mechanical Overhead Stirrer (Teflon blade) - Magnetic stirring is insufficient due to viscosity.

-

Internal Thermometer / Thermocouple.

-

Dropping funnel (pressure-equalizing).

-

Gas outlet tube leading to a scrubber (NaOH solution) or back of hood.

Experimental Protocol

Phase 1: In Situ Generation of Formylacetic Acid

-

Setup: Clamp the 3-neck RBF in an ice-salt bath. Flush the system with dry nitrogen.

-

Acid Charge: Charge Oleum (20% SO₃, 100 mL) into the flask. Cool internal temperature to 0°C .

-

Malic Acid Addition:

-

Slowly add Malic Acid (67 g, 0.5 mol) in small portions over 45 minutes.

-

Observation: Gas evolution (CO) will occur. The solution will foam slightly.

-

Control: Maintain internal temperature below 10°C . If temp spikes, stop addition immediately.

-

Insight: Keeping the temperature low prevents the formylacetic acid from decomposing further into acetaldehyde or polymerizing.

-

Phase 2: Guanidine Condensation

-

Guanidine Addition:

-

Once Malic Acid is fully dissolved and gas evolution subsides, add Guanidine Nitrate (61 g, 0.5 mol) portion-wise.

-

Caution: This step is exothermic. Maintain temperature < 10°C during addition.

-

-

Reaction Phase:

-

Remove the ice bath. Allow the mixture to warm to room temperature (approx. 20-25°C) over 30 minutes.

-

Transfer the flask to a heating mantle.

-

Heat slowly to 70°C and hold for 2 hours .

-

Checkpoint: The solution should turn from clear/yellowish to a deeper amber. Do not exceed 90°C to avoid sulfonation byproducts.

-

Phase 3: Quenching & Isolation

-

Quench (The "Drowning" Step):

-

Prepare a large beaker containing 500 g of crushed ice .

-

Slowly pour the reaction mixture onto the ice with vigorous manual stirring.

-

Safety: The acid-water reaction is violent.[2] Pour in a thin stream.

-

-

Neutralization:

-

The solution is now highly acidic. Slowly add Ammonium Hydroxide (28%) or 50% NaOH while monitoring pH.

-

Target pH: 7.0 - 7.5 (Isocytosine is amphoteric; it is soluble in strong acid and strong base).

-

Observation: A white to pale-yellow precipitate (Isocytosine) will form as the pH approaches 7.

-

-

Filtration:

-

Cool the slurry to 4°C for 2 hours to maximize precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash the cake 2x with cold water (50 mL) to remove inorganic salts (Na₂SO₄ or (NH₄)₂SO₄).

-

Wash 1x with cold Ethanol (30 mL) to remove organic impurities.

-

Phase 4: Purification (Recrystallization)

-

Dissolution: Suspend the crude cake in boiling water (approx. 10-15 mL per gram of solid).

-

Clarification: If the solution is colored, add Activated Charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate.

-

Drying: Dry crystals in a vacuum oven at 80°C for 12 hours.

Process Visualization

Reaction Mechanism (DOT Diagram)

This diagram illustrates the conversion of Malic Acid to the reactive intermediate and the subsequent cyclization.

Caption: Mechanistic flow from Malic Acid decarbonylation to Pyrimidine ring closure.

Workflow Logic (DOT Diagram)

This diagram outlines the critical process control points (temperature and pH).

Caption: Step-by-step process flow emphasizing temperature constraints.

Analytical Validation & Troubleshooting

Quality Control Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline powder |

| Melting Point | Capillary | > 270°C (Decomposes) |

| Purity | HPLC (C18, Phosphate Buffer/MeOH) | > 98.0% |

| Identification | 1H-NMR (DMSO-d6) | δ 5.6 (d, 1H, C5-H), 7.4 (d, 1H, C6-H), 6.4 (bs, NH2) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Temperature too high during Malic addition. | Ensure T < 10°C. High temp degrades the in situ aldehyde. |

| Dark/Black Product | Charring due to Oleum strength or hotspots. | Improve stirring efficiency (mechanical stirrer). Use exact 20% Oleum. |

| No Precipitate | pH missed the isoelectric point. | Isocytosine is soluble at pH < 2 and pH > 10. Readjust strictly to pH 7.0–7.5. |

| Gummy Solid | Incomplete reaction or wet cake. | Recrystallize from water. Dry thoroughly under vacuum. |

References

-

Davidson, D., & Baudisch, O. (1926). The Preparation of Uracil and Iso-cytosine from Malic Acid. Journal of the American Chemical Society, 48(9), 2379–2383. [Link]

-

Roblin, R. O., & English, J. P. (1940). Synthesis of Isocytosine. U.S. Patent No.[4] 2,224,836.[4] Washington, DC: U.S. Patent and Trademark Office.

-

Kuh, E. (1945). Process for Producing Isocytosine. U.S. Patent No.[4] 2,376,637. (Describes the alternative ethyl formate route).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66950, Isocytosine. [Link]

Sources

Application Notes and Protocols: Isocytosine as a Versatile Intermediate in the Synthesis of Novel Antiviral Nucleoside Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Nucleoside analogues represent a cornerstone of antiviral therapy, acting by disrupting viral replication. While cytosine is a well-established intermediate in the synthesis of numerous approved antiviral drugs, its isomer, isocytosine (2-aminouracil), offers a unique scaffold for the generation of non-natural nucleoside analogues with potential antiviral activity. This document provides a detailed guide on the use of isocytosine as a starting material for the synthesis of novel antiviral candidates. We will explore the rationale behind its use, detail the synthetic pathways for its derivatization, and provide comprehensive, step-by-step protocols for the synthesis of isocytosine derivatives and their subsequent glycosylation to form nucleoside analogues. Furthermore, we will discuss methods for evaluating the antiviral activity of these novel compounds.

Introduction: The Rationale for Isocytosine in Antiviral Drug Discovery

Nucleoside analogues exert their antiviral effects by mimicking natural nucleosides and being incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication[1]. The structural diversity of these analogues is key to overcoming drug resistance and expanding the spectrum of antiviral activity[2].

Isocytosine, a structural isomer of cytosine, presents an alternative pyrimidine scaffold for the synthesis of novel nucleoside analogues[3]. Its distinct hydrogen bonding pattern and electronic properties compared to cytosine can lead to compounds with altered target specificity and metabolic stability. The exploration of isocytosine-based nucleosides opens up new avenues in the vast chemical space of potential antiviral drugs.

Research has demonstrated that derivatives of isocytosine exhibit promising biological activities. Specifically, 5,6-disubstituted isocytosines have been synthesized and evaluated for their cytotoxic and antiviral properties, with some derivatives showing activity against Enterovirus and Herpes Simplex Virus (HSV)[4]. This underscores the potential of the isocytosine core in developing new therapeutic agents.

This guide will focus on a key synthetic strategy: the derivatization of the isocytosine core, followed by glycosylation to yield novel nucleoside analogues.

Synthetic Strategy Overview

The overall synthetic workflow for generating antiviral candidates from isocytosine can be conceptualized in two main stages:

-

Derivatization of the Isocytosine Core: Modification of the isocytosine ring, particularly at the C-5 and C-6 positions, to create a library of substituted isocytosines. This is crucial for exploring the structure-activity relationship (SAR) of the final compounds.

-

Glycosylation: Coupling of the derivatized isocytosine with a protected sugar moiety to form the nucleoside analogue. This is a critical step that introduces the sugar component necessary for recognition by viral polymerases.

The following diagram illustrates this general workflow:

Caption: General workflow for the synthesis of antiviral nucleoside analogues from isocytosine.

Synthesis of Isocytosine Starting Materials

The journey begins with the synthesis of the isocytosine scaffold. While isocytosine itself is commercially available, substituted isocytosines, such as 6-methylisocytosine, often need to be prepared.

Protocol: Synthesis of 6-Methylisocytosine

This protocol is adapted from established methods for pyrimidine synthesis[4][5].

Reaction Principle: This synthesis involves the condensation of a β-ketoester (ethyl acetoacetate) with guanidine to form the pyrimidine ring.

Materials:

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide solution (21% in ethanol)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for 20 minutes at room temperature to liberate the free guanidine base.

-

To this mixture, add ethyl acetoacetate dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly add it to a beaker of ice water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 6-7. A white precipitate of 6-methylisocytosine will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from hot water to obtain pure 6-methylisocytosine.

-

Dry the product in a vacuum oven at 60°C.

Characterization: The identity and purity of the synthesized 6-methylisocytosine should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[4][6][7].

Derivatization of the Isocytosine Core: The Mannich Reaction

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as the one at the C-5 position of the isocytosine ring. This allows for the introduction of a variety of substituents, creating a diverse library of compounds for antiviral testing[4][8][9].

Protocol: Aminomethylation of 6-Substituted Isocytosines

This protocol is a representative procedure based on the synthesis of 5,6-disubstituted isocytosines[4].

Reaction Principle: The Mannich reaction is a three-component condensation of a compound containing an active hydrogen (isocytosine), an aldehyde (formaldehyde), and a secondary amine.

Materials:

-

6-Substituted isocytosine (e.g., 6-methylisocytosine)

-

Paraformaldehyde

-

Secondary amine (e.g., piperidine, morpholine, dimethylamine)

-

Ethanol

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, suspend the 6-substituted isocytosine (1.0 eq.) in ethanol.

-

Add the secondary amine (1.2 eq.) and paraformaldehyde (1.5 eq.) to the suspension.

-

Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Characterization: The structure of the resulting Mannich base should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis[10][11].

Glycosylation of Substituted Isocytosines: The Vorbrüggen Reaction

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst[12][13][14].

Protocol: Vorbrüggen Glycosylation of a 5,6-Disubstituted Isocytosine

This is a generalized protocol for the synthesis of isocytosine-based nucleoside analogues.

Reaction Principle: The nucleobase is first silylated to increase its solubility and nucleophilicity. It is then reacted with a protected sugar acetate in the presence of a Lewis acid, which activates the sugar for nucleophilic attack by the silylated base[15][16].

Materials:

-

5,6-Disubstituted isocytosine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalytic amount)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)

-

Anhydrous acetonitrile or 1,2-dichloroethane

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Sodium methoxide in methanol

Procedure:

Step 1: Silylation of the Isocytosine Derivative

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the 5,6-disubstituted isocytosine (1.0 eq.) in hexamethyldisilazane (HMDS, excess).

-

Add a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours).

-

Remove the excess HMDS under reduced pressure to obtain the silylated isocytosine as an oil or solid.

Step 2: Glycosylation

-

Dissolve the silylated isocytosine and the protected sugar acetate (1.1 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst (TMSOTf, 1.2 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by pouring it into a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude protected nucleoside by silica gel column chromatography.

Step 3: Deprotection

-

Dissolve the purified protected nucleoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final nucleoside analogue by recrystallization or column chromatography.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially 2D NMR techniques to confirm the structure and stereochemistry of the glycosidic bond[17][18][19].

Evaluation of Antiviral Activity

Once the novel isocytosine nucleoside analogues are synthesized and purified, their antiviral activity must be assessed. The following are standard in vitro assays used for this purpose.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening compounds for antiviral activity against viruses that cause visible damage (cytopathic effect) to host cells[20][21].

Principle: The assay measures the ability of a compound to protect host cells from virus-induced cell death.

General Protocol:

-

Seed host cells (e.g., Vero cells for HSV, HeLa cells for Enterovirus) in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the synthesized compounds.

-

Infect the cell monolayers with a known titer of the virus in the presence of the various compound concentrations.

-

Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells without compound (cell control), and a known antiviral drug as a positive control.

-

Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-4 days).

-

Assess cell viability using a colorimetric assay such as the MTS or MTT assay. The absorbance is proportional to the number of viable cells.

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the infectivity of lytic viruses and for determining the efficacy of antiviral compounds.

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.

General Protocol:

-

Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Infect the cells with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing different concentrations of the test compound.

-

Incubate the plates until distinct plaques are visible in the control wells (no compound).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the plaque reduction for each compound concentration and determine the EC₅₀.

Data Interpretation and Structure-Activity Relationship (SAR)

The results from the antiviral assays, in conjunction with cytotoxicity data (to determine the selectivity index, SI = CC₅₀/EC₅₀), will allow for the evaluation of the potential of the synthesized isocytosine nucleoside analogues as antiviral drug candidates. By comparing the activity of different derivatives, a structure-activity relationship (SAR) can be established, guiding the design of more potent and selective compounds in future synthetic efforts.

| Derivative Type | Key Synthetic Reaction | Potential Antiviral Targets |

| 5-Aminomethyl Isocytosines | Mannich Reaction | Herpesviruses, Enteroviruses |

| 5-Benzoylethenyl Isocytosines | Aldol Condensation | Broad-spectrum RNA/DNA viruses |

| Isocytosine Nucleosides | Vorbrüggen Glycosylation | Viral DNA/RNA Polymerases |

Conclusion

Isocytosine serves as a valuable and versatile intermediate in the synthesis of novel nucleoside analogues for antiviral drug discovery. Through derivatization of the isocytosine core, particularly via the Mannich reaction, and subsequent glycosylation using methods like the Vorbrüggen reaction, a diverse library of non-natural nucleoside analogues can be generated. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds, paving the way for the discovery of new antiviral agents with potentially unique mechanisms of action and improved resistance profiles.

References

- Radwan, A. M. (1994). Synthesis and evaluation of the cytotoxic and antiviral activities of 5,6-disubstituted isocytosine derivatives. Alexandria Journal of Pharmaceutical Sciences, 8(3), 155-160.

- Sun, L., et al. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol, 6(13), e1851.

- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis with Trimethylsilyl Triflate and Perchlorate as Catalysts. Chemische Berichte, 114(4), 1234-1255.

- Blauenkat, A., et al. (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. Bio-protocol, 9(23), e3458.

- Debnath, S., Debnath, P., & De, U. C. (2023).

- Vorbrüggen, H. (1970). The reaction of silylated heterocyclic bases with peracylated sugars in the presence of Lewis acids to yield natural β-nucleosides. Angewandte Chemie International Edition in English, 9(6), 461-462.

-

Creative Diagnostics. (n.d.). Herpes Simplex Virus Antiviral Drug Screening and Evaluation. Retrieved from [Link]

- Li, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. Virology Journal, 20(1), 273.

- Shaker, Y. M., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Molecules, 27(3), 996.

- Hu, B., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.

- Abdel-Nasser, A. E.-S., & Radwan, A. M. (1994). Synthesis and evaluation of the cytotoxic and antiviral activities of 5,6-disubstituted isocytosine derivatives. Alexandria Journal of Pharmaceutical Sciences, 8(3), 155-160.

- Vorbrüggen, H., & Höfle, G. (1981). On the Mechanism of Nucleoside Synthesis. XXX. Silylated Pyrimidines in Nucleoside Synthesis. Chemische Berichte, 114(4), 1256-1268.

-

Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

-

Eurofins Viracor. (n.d.). 1400 - Enterovirus Quantitative PCR. Retrieved from [Link]

- El-Essawy, F. A. (2005). Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(8), 1265-1276.

- Basanta-Sanchez, M., et al. (2016). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Metabolites, 6(3), 26.

-

Creative Diagnostics. (n.d.). Herpes Simplex Virus Methods and Protocols. Retrieved from [Link]

-

Norgen Biotek Corp. (n.d.). Enterovirus TaqMan RT-PCR Kit Product Insert. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Nucleic Acid Amplification Assay for the Detection of Enterovirus RNA. Retrieved from [Link]

- Becker, E. D., Miles, H. T., & Bradley, R. B. (1965). Nuclear Magnetic Resonance Studies of Methyl Derivatives of Cytosine. Journal of the American Chemical Society, 87(23), 5575-5583.

- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Organic Letters, 9(10), 1939-1942.

- Vorbrüggen, H. (2008). Silicon-mediated Transformations of Functional Groups. John Wiley & Sons.

- Becker, E. D., & Miles, H. T. (1965). Nuclear Magnetic Resonance Studies of Methyl Derivatives of Cytosine. Journal of the American Chemical Society, 87(23), 5575-5583.

-

Wikipedia. (n.d.). Isocytosine. Retrieved from [Link]

-

Biology LibreTexts. (2021). 13.7B: Antiviral DNA Synthesis Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Vorbrüggen glycosylation. Retrieved from [Link]

-

The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. Retrieved from [Link]

- Davis, B. G. (2007). Site-selective glycosylation of proteins: creating synthetic glycoproteins.

- Seley-Radtke, K. L. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules, 25(7), 1543.

-

ResearchGate. (n.d.). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Retrieved from [Link]

- Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(1), 117-129.

- Kałas, W., & Buszewski, B. (2022).

- Lin, T. S., et al. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498.

- El-Kattan, Y. A., et al. (2020). Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides. Current Protocols in Nucleic Acid Chemistry, 81(1), e105.

-

Semantic Scholar. (n.d.). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]

- U.S. Patent No. 6,972,330 B2. (2005). Chemical synthesis of methoxy nucleosides.

-

ResearchGate. (n.d.). (PDF) Synthesis, Antiviral Activity, Cytotoxicity and - Amanote Research. Retrieved from [Link]

- Kałas, W., & Buszewski, B. (2022).

-

ResearchGate. (n.d.). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]

- Chen, G., & Li, Z. (2016). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 21(11), 1471.

- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1144–1189.

- Wang, Y., et al. (2021). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol.

-

Brieflands. (n.d.). Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

Sources

- 1. Nucleoside syntheses, XXV1) A new simplified nucleoside synthesis (1981) | Helmut Vorbrüggen | 265 Citations [scispace.com]

- 2. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

- 8. bu.edu.eg [bu.edu.eg]

- 9. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vorbrüggen Glycosylation [drugfuture.com]

- 14. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 15. Vorbrüggen Base Introduction Reaction - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. theanalyticalscientist.com [theanalyticalscientist.com]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

Advanced Protocol: Preparation and Characterization of Isocytosine Metal Complexes

Executive Summary

Isocytosine (2-aminouracil) represents a unique ligand in bioinorganic chemistry due to its structural isomerism with cytosine and its ability to form non-canonical base pairs. While cytosine typically coordinates metal ions via N3, isocytosine presents a complex tautomeric equilibrium (N1-H vs. N3-H) that dictates metal binding selectivity.[1]

This application note provides high-fidelity protocols for synthesizing isocytosine complexes with Platinum(II) (potential antitumor agents analogous to Cisplatin) and Silver(I) (supramolecular assemblies). It addresses the specific challenges of solubility, tautomer control, and linkage isomerism.

Scientific Foundation & Mechanistic Logic

The Tautomerism Challenge

Isocytosine exists in a prototropic equilibrium. In aqueous solution, the N1-H (1a) and N3-H (1b) tautomers exist in roughly a 1:1 ratio.[1]

-

The Problem: Metal ions can theoretically bind at N1, N3, or the exocyclic oxygen.

-

The Solution (Pt/Pd): Soft metal ions like Pt(II) and Pd(II) strictly prefer nitrogen donors over oxygen (Hard-Soft Acid-Base theory). Between N1 and N3, Pt(II) selectively binds N3 in neutral isocytosine.[2]

-

Reasoning: The N3 site is intrinsically more basic in the relevant tautomer. Furthermore, steric factors and intramolecular hydrogen bonding (between the exocyclic amine and the metal co-ligands) stabilize the N3-bound species.

-

Geometry Control (The Trans Effect)

To synthesize the therapeutically relevant cis-isomer, we utilize Peyrone’s Law .

-

Starting with

, the first amine substitution is random. -

The second substitution is directed cis to the first because Cl⁻ has a stronger trans-directing effect than the amine/isocytosine. This ensures the formation of cis-[Pt(isocytosine)

Cl

Experimental Protocols

Protocol A: Synthesis of cis-Dichlorobis(isocytosine)platinum(II)

Target Application: Antitumor screening, DNA binding studies. Yield Expectation: 60–75%

Materials

-

Precursor: Potassium Tetrachloroplatinate(II) (

) [99.9% purity] -

Ligand: Isocytosine (2-aminouracil)

-

Solvent: Deionized Water (Milli-Q, 18.2 MΩ)

-

Reagents: 1M HCl, Ethanol, Diethyl Ether.

Step-by-Step Methodology

-

Precursor Activation: Dissolve

(415 mg, 1.0 mmol) in 10 mL of deionized water. Stir at room temperature until a clear, deep red solution is obtained.-

Checkpoint: Ensure no undissolved solids remain. Filter if turbid.

-

-

Ligand Addition: Add Isocytosine (222 mg, 2.0 mmol) directly to the red platinum solution.

-

Note: Isocytosine has limited solubility in cold water. It will form a suspension initially.

-

-

The Reaction (Thermodynamic Drive): Heat the mixture to 60°C in a water bath protected from light. Stir for 6–8 hours.

-

Visual Indicator: The deep red color of

will fade to a yellow/orange suspension as the neutral cis complex precipitates. -

Critical Control: Do not exceed 80°C to prevent reduction to metallic platinum (Pt black).

-

-

Isolation: Cool the mixture slowly to 4°C (refrigerator) overnight to maximize precipitation. Filter the yellow solid using a sintered glass crucible (porosity 4).

-

Purification:

-

Wash with ice-cold water (2 x 5 mL) to remove unreacted

and KCl. -

Wash with ethanol (1 x 5 mL) and diethyl ether (1 x 5 mL) to facilitate drying.

-

Self-Validating Step: If the filtrate is still strongly red, the reaction was incomplete. If the solid is green, you have formed a "Magnus Green Salt" analog (polymerization); discard and restart with stricter temperature control.

-

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Protocol B: Supramolecular Silver(I)-Isocytosine Networks

Target Application: Metal-Organic Frameworks (MOFs), Antimicrobial materials.

Methodology (Layering Technique)

-

Dissolve

(170 mg, 1.0 mmol) in 5 mL of water. -

Dissolve Isocytosine (111 mg, 1.0 mmol) in 5 mL of 2M ammonia (

) solution. -

Layering: In a narrow test tube, place the silver solution at the bottom. Carefully layer 2 mL of a water/ethanol buffer (1:1) on top. Finally, layer the isocytosine solution on top.

-

Crystal Growth: Seal the tube and leave undisturbed in the dark for 5–7 days.

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the Platinum(II) synthesis.

Caption: Logical workflow for the synthesis of cis-[Pt(Isocytosine)2Cl2], highlighting critical visual checkpoints.

Molecular Coordination Logic

Visualizing why N3 is the preferred binding site over N1 or Oxygen.

Caption: Mechanistic preference for N3 coordination in neutral isocytosine based on HSAB theory and tautomeric availability.

Characterization & Validation

To validate the synthesis, compare your data against these standard parameters.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the most diagnostic marker.

| Functional Group | Free Ligand (

NMR Spectroscopy ( -DMSO)

-

NMR: Look for the downfield shift of the H5 and H6 protons on the pyrimidine ring (typically

-

NMR: If available, a peak around -2100 to -2300 ppm (relative to

Troubleshooting Guide (Self-Validation)

-

Symptom: Black precipitate.

-

Cause: Reduction of Pt(II) to Pt(0).

-

Fix: Lower reaction temperature; ensure glassware is free of reducing agents (acetone residues).

-

-

Symptom: Green solid.

-

Cause: Formation of Magnus Green Salt analogs (

). -

Fix: Ensure correct stoichiometry (2:1 Ligand:Metal) and increase stirring rate.

-

References

- Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH. (Foundational text on Pt-nucleobase chemistry).

-

Sigel, H. (1975).[10] Nucleic base-metal ion interactions. Acidity of the N(1) or N(3) proton in binary and ternary complexes. Journal of the American Chemical Society. Link

-

Sponer, J., et al. (1996).[11] Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes. Journal of Biological Inorganic Chemistry. Link

-

Kukushkin, V. Y., et al. (1998).[4] Facile Synthesis of Isomerically Pure cis-Dichlorodiammineplatinum(II), Cisplatin.[4] Inorganic Syntheses. 4[2]

-

Lautens, M., et al. (2022). Synthesis of Isocytosine Analogues via Palladium-Catalyzed Ring-Opening.[12] ResearchGate.[12] 12

Sources

- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocytosine as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into Complete Metal Ion Coordination from Ternary Complexes of B Family RB69 DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Preparation of antitumor platinum(II) complexes of 1,2-diphenylethylenediamine isomers and their interactions with DNA and its purine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exo-coordination-based supramolecular silver(I) complexes of S2O macrocycles: effect of ligand isomerism on the structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of heavy metal cation binding to deoxyribonucleic acids for the creation of chemical sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multinuclear silver ethynide supramolecular synthons for the construction of coordination networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleic base-metal ion interactions. Acidity of the N(1) or N(3) proton in binary and ternary complexes of Mn-2+, Ni-2+, and Zn-2+ with the 5'-triphosphates of inosine, guanosine, uridine, and thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianjournalofphysics.com [asianjournalofphysics.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Guide: Improving Solubility of Isocytosine in Organic Solvents

The Isocytosine Paradox: An Introduction

Isocytosine (2-aminouracil) presents a classic "brick dust" challenge in organic synthesis. Its rigid crystal lattice, driven by a robust intermolecular hydrogen-bonding network (donor-acceptor pairs at N1, N3, and the exocyclic -NH2), renders it practically insoluble in standard non-polar organic solvents like Dichloromethane (DCM) or Toluene.

The Core Issue: Isocytosine exists in a tautomeric equilibrium between the amino-oxo (lactam) and amino-hydroxy (lactim) forms.[1] In the solid state and polar solvents, the amino-oxo form dominates, facilitating strong dimerization that resists solvation.

This guide provides three distinct strategies to overcome this barrier, categorized by experimental intent: Physical Dissolution (for analysis), Transient Modification (for synthesis), and Permanent Derivatization (for drug delivery/formulation).

Quick Reference: Solubility Data Matrix

Data aggregated from internal process standards and PubChem compound analysis.

| Solvent System | Solubility Rating | Approx. Conc. (mg/mL) | Application Context |

| DMSO (Anhydrous) | Excellent | 11 - 40 mg/mL | NMR, Biological Assays, Stock Solutions |

| DMF | Good | ~10 - 20 mg/mL | Coupling Reactions, SNAr |

| Acetic Acid (Glacial) | Very Good | ~50 mg/mL (w/ Heat) | Recrystallization, Proton-assisted dissolution |

| Water (pH 7) | Poor | < 1 mg/mL | Biological media (requires pH adjustment) |

| Methanol/Ethanol | Poor | < 1 mg/mL | Anti-solvent for precipitation |

| DCM / Chloroform | Insoluble | Negligible | Requires Silylation (See Section 4) |

| THF | Very Poor | Negligible | Not recommended without modification |

Strategy A: Solvent Engineering (Physical Dissolution)

Best for: Analytical standards, biological assays, and simple nucleophilic substitutions.

The "Super-Solvent" Protocol

For applications requiring unmodified isocytosine, dipolar aprotic solvents are the only viable option.

Protocol:

-

Selection: Use DMSO-d6 (for NMR) or Anhydrous DMF (for reactions).

-

Drying: Isocytosine is hygroscopic. Dry the solid at 60°C under vacuum (1 mbar) for 4 hours before attempting dissolution. Moisture significantly decreases solubility in organic solvents by competing for H-bonds.

-

Activation:

-

Add Isocytosine to DMSO.

-

Sonicate at 40°C for 10 minutes.

-

Note: If the solution is hazy, filter through a 0.45 µm PTFE filter.

-

Troubleshooting pH-Dependent Solubility

Isocytosine is amphoteric. You can force solubility in aqueous-organic mixtures by adjusting pH to exploit its pKa values (pKa1 ≈ 4.0, pKa2 ≈ 9.5).

-

Acidic Shift: Add 1.0 eq of TFA or HCl to protonate N3. This vastly improves solubility in MeOH/Water mixtures.

-

Basic Shift: Add 1.0 eq of DBU or TEA to deprotonate N1.

Strategy B: Transient Solubilization (The "Vorbrüggen" Method)

Best for: Synthetic chemistry (glycosylation, alkylation, metal-catalyzed couplings).

Expert Insight: Do not fight the crystal lattice. Instead, temporarily mask the polar protons using silylation. This converts "brick dust" isocytosine into a lipophilic species soluble in DCM, Toluene, or Acetonitrile.

Protocol: In Situ Silylation with BSA

This is the industry-standard method for reacting isocytosine in non-polar solvents.

Reagents:

-

BSA: N,O-Bis(trimethylsilyl)acetamide (CAS: 10416-59-8)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DCM.

Step-by-Step Workflow:

-

Suspension: Suspend Isocytosine (1.0 eq) in dry MeCN (concentration 0.2 M). It will look like a white suspension.

-

Silylation: Add BSA (2.2 - 3.0 eq) via syringe under Argon.

-

Why 2+ equivalents? You must silylate both the exocyclic amine and the ring oxygen/nitrogen to break the H-bond network.

-

-

Heating: Heat the mixture to 80°C (Reflux) for 15–30 minutes.

-

Visual Check: The suspension will turn into a clear, colorless solution .[2]

-

Status: You now have bis-trimethylsilyl-isocytosine.

-

-

Reaction: Add your electrophile (e.g., alkyl halide, protected sugar) directly to this clear solution.

-

Workup (Desilylation): Upon reaction completion, add MeOH or aqueous NaHCO3. The TMS groups will hydrolyze immediately, precipitating your product or returning it to the polar phase.

Mechanism Visualization

Caption: Workflow for converting insoluble isocytosine into a reactive, soluble species using BSA.

Strategy C: Permanent Chemical Modification

Best for: Drug development candidates requiring permanent lipophilicity.

If your application allows structural modification, installing a Boc (tert-Butyloxycarbonyl) group is the most effective way to render isocytosine soluble in DCM and EtOAc.

Protocol (Boc-Protection):

-

Direct reaction is slow. Use DMAP (catalytic) and Boc-Anhydride (1.2 eq) in DMF/THF mixtures.

-

Once the N-Boc or N,N-diBoc derivative is formed, the compound becomes soluble in standard organic solvents (DCM, Ethyl Acetate) for chromatography.

Troubleshooting & FAQs

Q1: My reaction in DMSO works, but I can't get the DMSO out. The product won't precipitate.

-

Issue: DMSO has a high boiling point (189°C) and solvates isocytosine derivatives strongly.

-

Solution: Do not attempt rotary evaporation.

-

Dilute the reaction mixture with 10 volumes of Water .

-

If the product is organic-soluble (e.g., alkylated), extract with Ethyl Acetate (3x) . Wash the organic layer with Brine (5x) to remove DMSO.

-

If the product is water-soluble, use Lyophilization (freeze-drying) directly on the DMSO/Water mix.

-

Q2: I tried silylation with HMDS (Hexamethyldisilazane) but it didn't turn clear.

-

Issue: HMDS is a weaker silylating agent than BSA.

-

Fix: Add a catalyst. Add TMSCl (Trimethylsilyl chloride, 0.1 eq) or Ammonium Sulfate (catalytic) to the HMDS suspension. Heat to reflux.[3] The catalyst initiates the silyl exchange.

Q3: Can I use Acetone?

-

Answer: Generally, no.[4] Isocytosine is poorly soluble in acetone. However, Acetone/Water mixtures can be used for recrystallization if the compound is heated to reflux.

Decision Matrix for Scientists

Caption: Decision tree for selecting the correct solubilization strategy based on experimental constraints.

References

-

Selleck Chemicals. Isocytosine Solubility Data and Properties. Retrieved from PubChem/SelleckChem Data. Link

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[5] (Standard reference for silylation protocols).

-

Sigma-Aldrich. Isocytosine Product Information Sheet: Solubility in Acetic Acid.Link

-

RSC Advances. Mechanochemical synthesis of purine and pyrimidine nucleosides (In-situ silylation data). Royal Society of Chemistry.[4] Link

-

National Institutes of Health (NIH). Solvent effects on Tautomerism of Cytosine and Isocytosine. PMC Database. Link

Sources